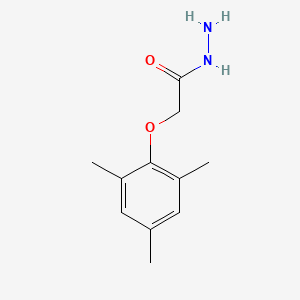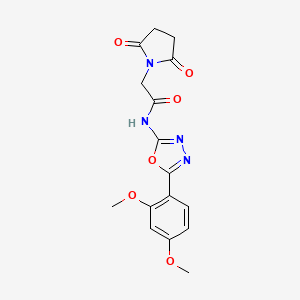
Methyl 2-(dimethylamino)-5-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(dimethylamino)-5-formylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research as a fluorescent probe for detecting the presence of free radicals and other reactive oxygen species in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Processes : Methyl 2-(dimethylamino)-5-formylbenzoate is involved in complex chemical syntheses. For instance, it is used in the preparation of new chemical entities for treating hyperproliferative disorders, inflammatory disorders, and cancer, as demonstrated by Kucerovy et al. (1997) in their development of a prototype process for synthesizing Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, starting from 5-formylsalicylic acid and other compounds (Kucerovy et al., 1997).
Reactions and Derivatives : Methyl 2-(dimethylamino)-5-formylbenzoate reacts with various compounds to yield different derivatives. For instance, Reynolds and Allan (1969) described its reactions with N,N-dimethylformamide, leading to benzochroman-4-ones (Reynolds & Allan, 1969).
Formation of Isoindolin-1-one Derivatives : Ibrahimi et al. (2020) developed a one-pot synthesis of new 3-benzylphthalide derivatives using a strategy based on tetrakis(dimethylamino)ethylene (TDAE), involving the reactions of substituted methyl-2-formylbenzoates (Ibrahimi et al., 2020).
Organometallic Applications : Meller et al. (1998) researched the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron, revealing insights into the organometallic chemistry and potential applications of derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate (Meller et al., 1998).
Biomedical Research
Cytotoxic Activity : Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, where one of the intermediate compounds involved a dimethylamino group, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Anticancer Agents and Pharmacokinetics : Lukka et al. (2012) compared a series of benzonaphthyridine anti-cancer agents, including those with a dimethylamino group, revealing significant insights into the pharmacokinetics and antitumor activity of these compounds (Lukka et al., 2012).
Agricultural Applications
- Use in Herbicides : Mereiter (2011) studied the molecule of triflusulfuron-methyl, which includes a dimethylaminotriazinyl-urea group, showcasing its application in agricultural chemistry, particularly as a herbicide (Mereiter, 2011).
Photonics and Material Science
- Nonlinear Optical Properties : Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including a compound with a dimethylamino group, showing potential applications in photonic devices (Nair et al., 2022).
Environmental and Analytical Chemistry
Monitoring Carbon Dioxide Levels : Wang et al. (2015) developed novel fluorescent probes based on derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate for real-time monitoring of low carbon dioxide levels, demonstrating their application in environmental monitoring (Wang et al., 2015).
Selenium Detection : Demeyere and Hoste (1962) explored 4-Dimethylamino-1,2-phenylenediamine as a reagent for selenium detection, highlighting the analytical chemistry applications of derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate (Demeyere & Hoste, 1962).
Eigenschaften
IUPAC Name |
methyl 2-(dimethylamino)-5-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNYMOZHXCCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylamino)-5-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2805551.png)
![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)

![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)


